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molecular formula C9H10N2O B3105632 4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 154267-51-3

4-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B3105632
M. Wt: 162.19 g/mol
InChI Key: MHVYOUDSNFUIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085583B2

Procedure details

To a stirred solution of potassium 2-methylpropan-2-olate (4.92 g, 43.81 mmol) and 2-cyanoacetamide (4.05 g, 48.19 mmol) in (methylsulfinyl)methane (60 mL) was added hex-3-en-2-one (4.30 g, 43.81 mmol) under nitrogen atmosphere at 25° C. The reaction mixture was then stirred at 25° C. for 30 min, and then additional potassium 2-methylpropan-2-olate (14.75 g, 131.44 mmol) was added. Nitrogen gas was displaced by oxygen gas and the mixture was stirred at 25° C. for 48 hr. The mixture was diluted with 4 volumes water (240 mL), and then 5 volumes of 4 N HCl (300 mL), which were added slowly. The reaction mixture was filtered, washed with water, and dried to give 4-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.30 g, 18.3%) as a gray solid.
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]([CH2:9][C:10]([NH2:12])=[O:11])#[N:8].[CH3:13][C:14](=O)[CH:15]=[CH:16][CH2:17][CH3:18].O=O.Cl>CS(C)=O.O>[CH2:17]([C:16]1[CH:15]=[C:14]([CH3:13])[NH:12][C:10](=[O:11])[C:9]=1[C:7]#[N:8])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
4.92 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
4.05 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(C=CCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
14.75 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 25° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 48 hr
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=C(C(NC(=C1)C)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 18.3%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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